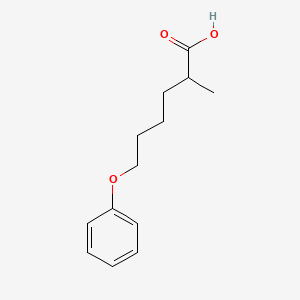

2-Methyl-6-phenoxy-hexanoic acid

Description

4-Ethyl-2-methoxy-6-nitrophenol is a nitrophenol derivative characterized by a phenol ring substituted with a methoxy group (-OCH₃) at position 2, a nitro group (-NO₂) at position 6, and an ethyl group (-CH₂CH₃) at position 4. This compound’s structural features influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

2-methyl-6-phenoxyhexanoic acid |

InChI |

InChI=1S/C13H18O3/c1-11(13(14)15)7-5-6-10-16-12-8-3-2-4-9-12/h2-4,8-9,11H,5-7,10H2,1H3,(H,14,15) |

InChI Key |

CLAQMWDLICXNBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCOC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomerism and Substituent Effects

Key Analogs :

- 5-Methoxy-2-nitrophenol: Methoxy at position 5, nitro at position 2. The nitro group’s position alters acidity and electronic effects compared to 4-Ethyl-2-methoxy-6-nitrophenol. Nitro groups are meta-directing, whereas methoxy groups are ortho/para-directing, influencing subsequent reactivity .

- 2-Nitroanisole (2-methoxy-nitrobenzene) : Nitro at position 1 (relative to methoxy at position 2). Lacks the ethyl group, reducing steric hindrance and hydrophobicity .

- 4-Nitroanisole : Nitro at position 4 (para to methoxy). The para-substitution creates distinct resonance effects compared to ortho-substituted analogs .

Electronic Effects :

Physical and Chemical Properties

Solubility and Melting Points :

- 4-Nitroanisole sodium salt dihydrate (CAS 824-78-2) has a melting point >300°C, reflecting ionic character and hydrogen bonding . The target compound’s ethyl group may lower melting points due to increased hydrophobicity.

- 5-Methoxy-2-nitrophenol likely exhibits moderate solubility in polar solvents, similar to nitrophenols, but the ethyl group in the target compound may reduce aqueous solubility .

Acidity :

- Nitrophenols are generally more acidic than phenol due to nitro’s electron-withdrawing effects. In 4-Ethyl-2-methoxy-6-nitrophenol, the methoxy group (electron-donating) at position 2 may slightly counteract the nitro group’s acid-strengthening effect, resulting in a pKa intermediate between nitrophenol and methoxyphenol .

Reactivity

Nitro Group Reduction :

- Nitro groups in analogs like 2-(2,4-Dichloro-6-nitrophenyl)ethanol (Example 15, EP 4121415B1) are reduced to amines using SnCl₂. The target compound’s nitro group may undergo similar reductions, but steric effects from the ethyl and methoxy groups could slow reaction rates .

Substitution Reactions :

- Methoxy groups in nitroanisoles participate in electrophilic substitution. In 4-Ethyl-2-methoxy-6-nitrophenol, the ethyl group may direct further substitutions to positions 3 or 5 due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.